Tricopper trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

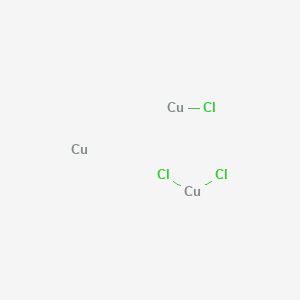

Tricopper trichloride, with the chemical formula Cl₃Cu₃, is a compound consisting of three copper atoms and three chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricopper trichloride can be synthesized through a one-pot reaction involving tris(2-aminoethyl)amine (TREN), [CuI(MeCN)₄]PF₆, and paraformaldehyde. This reaction yields a mixed-valent complex, TREN₄CuIICuICuI(μ₃-OH)₃, which contains a tricopper core . The macrocyclic azacryptand TREN₄ provides a binding pocket for the tricopper core, facilitating the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure the formation of the tricopper core. The use of macrocyclic ligands, such as TREN₄, plays a crucial role in stabilizing the tricopper cluster and preventing unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Tricopper trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits distinct electrochemical behaviors, with several reversible single-electron redox events .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as oxygen (O₂) under acidic conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen (H₂) or other suitable electron donors.

Substitution: Substitution reactions involving this compound often require specific ligands to replace the chlorine atoms.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tricopper trichloride involves its ability to undergo reversible redox reactions. The tricopper core can exist in multiple oxidation states, facilitating electron transfer processes. The geometric constraints provided by macrocyclic ligands, such as TREN₄, enable efficient electron transfer and stabilization of the tricopper cluster . This mechanism is reminiscent of natural multicopper oxidases, which play a crucial role in biological redox processes .

Comparison with Similar Compounds

Dicopper Complexes: These compounds contain two copper atoms and exhibit different redox properties compared to tricopper trichloride.

Monocopper Complexes: These compounds contain a single copper atom and lack the synergistic redox capabilities of this compound.

Multicopper Oxidases (MCOs): Natural enzymes that contain multiple copper atoms and are involved in biological redox processes.

Uniqueness of this compound: this compound’s unique tricopper core allows it to undergo multiple redox events, making it a valuable model system for studying electron transfer mechanisms. Its ability to mimic the behavior of natural multicopper oxidases further highlights its significance in scientific research .

Properties

CAS No. |

38994-31-9 |

|---|---|

Molecular Formula |

Cl3Cu3 |

Molecular Weight |

297.0 g/mol |

IUPAC Name |

chlorocopper;copper;dichlorocopper |

InChI |

InChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |

InChI Key |

LRNMUQORZSUTFA-UHFFFAOYSA-K |

Canonical SMILES |

Cl[Cu].Cl[Cu]Cl.[Cu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)

![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)